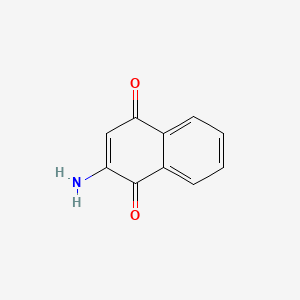

2-aminonaphthalene-1,4-dione

概要

説明

準備方法

Synthetic Routes and Reaction Conditions

2-Aminonaphthalene-1,4-dione can be synthesized through the reaction of 2-naphthol with ammonia. The process involves dissolving 2-naphthol in an alcohol solvent and then adding an ammonia solution. The reaction mixture is allowed to react for a specific period, after which the product is filtered and purified .

Industrial Production Methods

Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

化学反応の分析

Nucleophilic Substitution Reactions

The amino group facilitates nucleophilic substitution at adjacent positions. For example:

-

Chlorine displacement : 2-Chloro-3-[(substituted)amino]naphthalene-1,4-dione derivatives react with aliphatic thiols (e.g., ethyl mercaptan) to form sulfanyl-substituted analogs. Yields range from 52–81% , depending on substituents and reaction conditions .

-

Aromatic amination : Reactions with substituted anilines (e.g., 4-methoxyaniline) produce anilino derivatives via SNAr mechanisms. Example:

Product Reactants Yield (%) Conditions 2-(Phenylamino)naphthalene-1,4-dione 2-Chloro derivative + aniline 81 Ethanol, reflux, 12 hr 2-Chloro-3-((4-methoxyphenyl)amino)-1,4-dione 2,3-Dichloro derivative + 4-methoxyaniline 62 DMSO, 80°C, 6 hr

Condensation and Cyclization

The amino group participates in condensation with carbonyl compounds:

-

Knoevenagel condensation : Reacts with aromatic aldehydes (e.g., 4-hydroxybenzaldehyde) to form α,β-unsaturated ketones, followed by Michael addition and cyclization to yield acridine-dione hybrids. These reactions are catalyzed by InCl₃, achieving yields up to 75% .

-

Thia-Michael addition : N-Acetyl-L-cysteine undergoes 1,4-addition to the quinone ring, forming bioactive thioether derivatives. Reaction efficiency depends on substituent positioning, with juglone derivatives showing >80% conversion .

Metal Complexation

The amino and carbonyl groups enable coordination with transition metals:

-

Ni(II)/Co(II)/Pd(II) complexes : Formed with heterocyclic ligands (e.g., benzothiazol-2-yl derivatives). Ni(II) complexes exhibit enhanced antibacterial activity against Klebsiella oxytoca and Pseudomonas aeruginosa (MIC: 4–8 μg/mL ) .

-

Hg²⁺/Ni²⁺ sensing : Compound A (2-amino-3-bromo derivative) selectively detects Hg²⁺ and Ni²⁺ via fluorescence quenching, with detection limits of 0.12 μM and 0.09 μM , respectively .

Electrophilic Aromatic Substitution

The electron-rich naphthoquinone core undergoes electrophilic modifications:

-

Sulfonation : Reacts with SO₃ in concentrated H₂SO₄ to yield sulfonated derivatives, though yields are variable (30–50% ) due to competing oxidation .

-

Acylation : Acetyl chloride in pyridine introduces acyl groups at the C5/C8 positions, confirmed by FTIR (ν(C=O) ≈ 1,670 cm⁻¹ ) and NMR (δ 2.4 ppm for CH₃ ) .

Redox Reactions

While the parent naphthoquinone is redox-active, the amino group stabilizes reduced states:

-

Reduction : NaBH₄ reduces the quinone to 1,4-dihydroquinone, but the amino group limits full reduction. Electrochemical studies show a quasi-reversible redox couple at E₁/₂ = −0.42 V (vs. Ag/AgCl) .

-

Oxidation : H₂O₂ oxidizes the amino group to nitro under acidic conditions, though this pathway is less explored .

Polymerization and Crosslinking

Limited studies suggest potential for creating conductive polymers:

科学的研究の応用

Medicinal Chemistry

Anticancer Activity

2-Aminonaphthalene-1,4-dione derivatives have been investigated for their potential as anticancer agents. For instance, Mahalapbutr et al. (2022) reported the synthesis of anilino-1,4-naphthoquinone derivatives that act as inhibitors of the epidermal growth factor receptor (EGFR), a target in cancer therapy . The study indicated that these compounds could effectively impede cancer cell proliferation.

Neuroprotective Properties

Recent research has highlighted the neuroprotective effects of naphthoquinone derivatives. Campora et al. (2021) synthesized derivatives that showed promise in treating Alzheimer’s disease by targeting specific pathways involved in neurodegeneration . The findings suggest that these compounds could serve as potential therapeutic agents for neurodegenerative disorders.

Antimicrobial and Antiviral Activities

The broad-spectrum antimicrobial activity of this compound has been documented in various studies. According to a review by Nascimento et al. (2020), these compounds exhibit significant activity against bacteria and fungi, making them suitable candidates for developing new antimicrobial agents .

Materials Science

Dyes and Pigments

This compound serves as a key component in the synthesis of dyes used in textiles and other materials. Its ability to form stable complexes with metals enhances its utility in creating vibrant pigments. The compound's electronic properties allow it to be used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and solar cells .

Photopolymerization

The compound has also been utilized as a photoinitiator in polymerization processes. Its ability to absorb UV light and initiate polymerization reactions makes it valuable in the production of various polymers used in coatings and adhesives .

Organic Synthesis

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. It can undergo various chemical transformations to yield more complex structures with desired biological activities. For example, it can be functionalized through nucleophilic substitution reactions to create novel sulfanyl-substituted derivatives that possess enhanced biological properties .

Data Table: Applications of this compound

Case Studies

Case Study 1: Anticancer Research

In a study conducted by Mahalapbutr et al., several anilino-1,4-naphthoquinone derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results demonstrated that certain derivatives exhibited significant cytotoxicity, indicating their potential as effective anticancer agents .

Case Study 2: Neuroprotection

Research by Campora et al. focused on synthesizing naphthoquinone derivatives aimed at treating Alzheimer’s disease. The study revealed that these compounds could inhibit key enzymes involved in neurodegeneration, showcasing their potential for neuroprotective therapies .

作用機序

The mechanism of action of 2-aminonaphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It can also interact with proteins and enzymes, affecting their function. The exact molecular targets and pathways depend on the specific application and context of use .

類似化合物との比較

2-Aminonaphthalene-1,4-dione can be compared with other naphthoquinone derivatives such as:

1,4-Naphthoquinone: Lacks the amino group, making it less reactive in certain substitution reactions.

2-Hydroxy-1,4-naphthoquinone: Contains a hydroxyl group instead of an amino group, leading to different chemical properties and reactivity.

2-Methyl-1,4-naphthoquinone: Contains a methyl group, which affects its reactivity and applications

The uniqueness of this compound lies in its amino group, which provides additional reactivity and potential for functionalization compared to other naphthoquinone derivatives.

生物活性

2-Aminonaphthalene-1,4-dione, a derivative of naphthoquinone, has garnered attention in recent years due to its diverse biological activities. This compound exhibits potential therapeutic applications in various fields, including oncology and endocrinology. The following sections will detail its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of an amino group at the 2-position and a dione structure at the 1 and 4 positions of the naphthalene ring. This configuration contributes to its reactivity and biological properties.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. For instance, studies on anilino-1,4-naphthoquinones have shown potent inhibition of epidermal growth factor receptor (EGFR), which is crucial in cancer cell proliferation and survival . The synthesized compounds displayed IC50 values in the low micromolar range against various cancer cell lines, indicating their potential as anticancer agents.

Inhibition of Steroidogenic Enzymes

A notable study investigated the effects of new nonsteroidal derivatives of this compound on steroidogenic enzymes. The compounds inhibited aldo-keto reductase (AKR) enzymes (AKR1C1 and AKR1C2), which are involved in steroid metabolism. The derivative 2-amino-3-iodonaphthalene-1,4-dione exhibited an IC50 value of 420 nM for AKR1C1 and 300 nM for AKR1C2 . These findings suggest that this compound may modulate androgen levels in specific tissues, potentially impacting conditions related to testosterone deficiency.

Antimicrobial Activity

The antimicrobial properties of naphthoquinone derivatives have been widely studied. Compounds derived from this compound have shown effectiveness against various bacterial strains and fungi. For example, certain derivatives demonstrated significant inhibition of biofilm formation and bacterial growth compared to standard antibiotics like ciprofloxacin .

The biological activities of this compound derivatives can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Naphthoquinones are known to generate ROS upon reduction, leading to oxidative stress in target cells. This mechanism is particularly relevant in cancer therapy as it can induce apoptosis in malignant cells.

- Enzyme Inhibition : The inhibition of steroidogenic enzymes alters the metabolism of sex steroids, which can have therapeutic implications in conditions such as prostate cancer .

- Antimicrobial Mechanisms : The compounds disrupt microbial cell walls or inhibit essential enzymatic pathways necessary for microbial survival .

Case Study 1: Anticancer Efficacy

In a study focusing on breast cancer cell lines (MCF-7), specific derivatives of this compound showed remarkable cytotoxicity with IC50 values ranging from 5 to 15 μM. The compounds induced apoptosis through ROS generation and activation of caspase pathways .

Case Study 2: Steroidogenic Modulation

Another investigation involved the administration of 2-amino-3-iodonaphthalene-1,4-dione in castrated hamsters. The results indicated that this compound effectively increased dihydrotestosterone levels without significant changes in prostate weight, suggesting a selective action on androgen metabolism .

Data Tables

| Activity | Compound | IC50 Value | Target/Effect |

|---|---|---|---|

| Anticancer | Anilino derivatives | Low µM | EGFR inhibition |

| Steroidogenic Inhibition | 2-amino-3-iodonaphthalene-1,4-dione | 420 nM (AKR1C1) | Inhibition of AKR enzymes |

| Antimicrobial | Various derivatives | Varies | Bacterial growth inhibition |

特性

IUPAC Name |

2-aminonaphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2/c11-8-5-9(12)6-3-1-2-4-7(6)10(8)13/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYCRZLRIJWDWCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=C(C2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062337 | |

| Record name | 1,4-Naphthalenedione, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2348-81-4 | |

| Record name | 2-Amino-1,4-naphthoquinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2348-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-1,4-naphthoquinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002348814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Amino-1,4-naphthoquinone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Naphthalenedione, 2-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-AMINO-1,4-NAPHTHOQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7GHA3V7I78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。